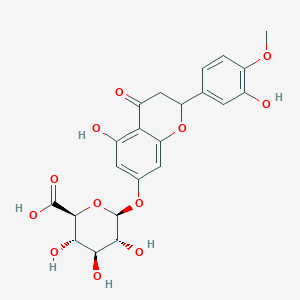

Hesperetin 7-O-glucuronide

Description

Overview of Hesperetin (B1673127) 7-O-Glucuronide as a Flavanone (B1672756) Metabolite

Hesperetin 7-O-glucuronide is a flavonoid metabolite derived from hesperetin, a flavanone aglycone. biosynth.com It belongs to the class of organic compounds known as flavonoid-7-O-glucuronides, which are phenolic compounds containing a flavonoid moiety O-glycosidically linked to a glucuronic acid at the C7-position. hmdb.ca After oral intake of hesperidin (B1673128), it is hydrolyzed in the gastrointestinal tract to its aglycone, hesperetin. researchgate.netnih.gov This hesperetin is then absorbed and undergoes conjugation, primarily glucuronidation, to form metabolites like this compound. acs.orgacs.org This metabolite is one of the main circulating forms of hesperidin found in human and rat plasma. nih.govtandfonline.com

Contextualization within Flavonoid Biotransformation and Physiological Relevance

The biotransformation of flavonoids like hesperidin is a crucial process that affects their bioavailability and biological activity. nih.gov When hesperidin is consumed, it is first broken down by gut microflora into hesperetin. acs.orgresearchgate.net Subsequently, during absorption in the intestine and metabolism in the liver, hesperetin is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netnih.gov This process results in the formation of various glucuronide metabolites, with this compound being a predominant one. acs.orgcambridge.org In fact, after consumption of orange juice, hesperetin appears in the plasma mainly as glucuronides, constituting 87% of the total metabolites. cambridge.org

The physiological relevance of this compound stems from it being one of the primary forms in which the body encounters the beneficial compounds from citrus fruits. tandfonline.comrsc.org Research indicates that this metabolite possesses various biological activities, including antioxidant, anti-inflammatory, and hypotensive effects. biosynth.comresearchgate.netnih.gov The specific position of the glucuronide group at the 7-O-position is crucial for its activity, as studies have shown that this compound exhibits these effects, while its isomer, hesperetin-3'-O-glucuronide, has little to no effect. researchgate.netnih.gov

Rationale for Dedicated Academic Research on this compound

The significant presence of this compound in the bloodstream after citrus consumption provides a strong rationale for its dedicated study. tandfonline.comrsc.org Understanding the biological activities of this specific metabolite is essential to elucidate the mechanisms behind the health benefits associated with citrus flavonoids. rsc.orgnih.gov

Dedicated research on this compound allows scientists to:

Investigate its specific mechanisms of action, such as its ability to modulate oxidative stress and inflammatory pathways. biosynth.comrsc.org

Explore its potential therapeutic applications in various disease models, including cardiovascular and neurodegenerative disorders. biosynth.com

Differentiate its biological effects from those of its parent compound, hesperidin, and other metabolites. researchgate.netnih.gov

Gain a deeper understanding of flavonoid metabolism and its implications for human health. biosynth.compubcompare.ai

Detailed Research Findings

Scientific investigations have revealed several key biological activities of this compound.

Antioxidant and Anti-inflammatory Activities

This compound has demonstrated notable antioxidant properties by scavenging reactive oxygen species, which helps in reducing cellular oxidative damage. biosynth.com It has also been shown to possess anti-inflammatory properties. researchgate.netbiosynth.com For instance, it can decrease the expression of intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) in rat aortic endothelial cells, which are involved in inflammatory processes. researchgate.netnih.govrsc.org

Cardiovascular Effects

Research has highlighted the potential cardiovascular benefits of this compound. Intravenous administration of this metabolite has been shown to decrease blood pressure in spontaneously hypertensive rats. researchgate.netnih.gov It also enhances endothelium-dependent vasodilation, a key factor in maintaining healthy blood vessel function. researchgate.netnih.govjst.go.jp Furthermore, it has been found to inhibit the migration of human aortic endothelial cells induced by pro-inflammatory stimuli, a process involved in angiogenesis. nih.gov

Bone Metabolism

Studies have also explored the role of this compound in bone health. Research indicates that it can enhance osteoblast differentiation, the process of bone formation. acs.orgresearchgate.net It has been shown to increase the activity of alkaline phosphatase (ALP), a key enzyme in bone mineralization, and the expression of osteogenic markers like Runx2 and Osterix. acs.orgresearchgate.net

Interactive Data Tables

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,14,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t14?,17-,18-,19+,20-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAWXAXVQDDFJL-PLEVBHNASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341534 | |

| Record name | Hesperetin 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Formation of Hesperetin 7 O Glucuronide

Precursor Compounds and Initial Hydrolysis Pathways

The journey to hesperetin (B1673127) 7-O-glucuronide begins with hesperidin (B1673128), which is hesperetin-7-rutinoside. cambridge.org Due to its chemical structure, hesperidin itself is poorly absorbed in the small intestine. nih.govsemanticscholar.org The initial and rate-limiting step for its absorption is the enzymatic removal of its sugar moiety, a process known as deglycosylation, to release the aglycone hesperetin. nih.govsemanticscholar.org

Enzymatic Deglycosylation of Hesperidin to Hesperetin

The conversion of hesperidin to hesperetin is primarily carried out by enzymes from two main sources: the gut microbiota and the brush border of the small intestine. cambridge.orgsemanticscholar.org

The vast majority of ingested hesperidin reaches the colon intact, where it is metabolized by the resident gut microbiota. semanticscholar.org Certain bacteria in the colon, such as Bifidobacterium pseudocatenulatum, possess α-rhamnosidase and β-glucosidase activity. nih.govsemanticscholar.org These enzymes work in concert to first cleave the rhamnose sugar from the rutinoside moiety, followed by the glucose, to liberate hesperetin. nih.govsemanticscholar.org The activity of α-rhamnosidase is considered the limiting step in this process due to its relatively low levels in the intestinal microbiota. semanticscholar.org

While the colon is the primary site of hesperidin hydrolysis, some deglycosylation can occur in the small intestine. cambridge.orgscispace.com Lactase-phlorizin hydrolase (LPH), an enzyme located on the brush border of small intestinal epithelial cells, has been shown to hydrolyze a variety of flavonoid glycosides. scispace.comnih.govresearchgate.net LPH can hydrolyze flavonoid monoglucosides, but not rutinosides like hesperidin. researchgate.netcore.ac.uk Therefore, for LPH to act on hesperidin, the rhamnose must first be removed, a step primarily attributed to the gut microbiota. semanticscholar.org

During the enzymatic breakdown of hesperidin, an important intermediate is formed: hesperetin 7-O-glucoside (HMG). nih.govfrontiersin.orgresearchgate.net This occurs when the rhamnose unit is cleaved from the rutinoside of hesperidin, leaving a glucose molecule attached to the 7-hydroxyl group of hesperetin. nih.govfrontiersin.orgresearchgate.net The formation of this monoglucoside is significant because it is more readily absorbed in the small intestine compared to the original hesperidin. scispace.comresearchgate.net The increased bioavailability of hesperetin 7-O-glucoside is attributed to its enhanced solubility and its ability to be hydrolyzed by LPH in the small intestine, releasing hesperetin for absorption. scispace.comresearchgate.net

Glucuronidation Mechanisms of Hesperetin

Once hesperetin is released from its glycosidic linkage, it undergoes extensive first-pass metabolism, primarily in the intestinal cells and the liver. nih.govresearchgate.net The main metabolic pathway is phase II conjugation, specifically glucuronidation, which involves the attachment of a glucuronic acid moiety to the hesperetin molecule. nih.govresearchgate.net This process is catalyzed by a family of enzymes known as Uridine Diphosphate (UDP)-glucuronosyltransferases (UGTs). nih.govresearchgate.netresearchgate.net

Identification and Characterization of Uridine Diphosphate (UDP)-Glucuronosyltransferases (UGTs) Catalyzing Hesperetin Glucuronidation

Research has identified several UGT isoforms responsible for the glucuronidation of hesperetin, with conjugation occurring at the 7 and 3' positions of the hesperetin molecule. nih.govresearchgate.net Studies using recombinant human UGT enzymes have revealed that specific isoforms exhibit distinct regioselectivity and efficiency in this process.

The major UGT enzymes involved in hesperetin glucuronidation include UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, and UGT2B15. nih.govresearchgate.net Notably, UGT1A3, UGT1A6, and UGT2B4 have been shown to exclusively produce hesperetin 7-O-glucuronide. nih.govresearchgate.net In contrast, UGT1A7 primarily forms the 3'-O-glucuronide. nih.govresearchgate.netresearchgate.net Other isoforms, such as UGT1A1, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, can conjugate at both the 7 and 3' positions. nih.govresearchgate.net

The formation of this compound, along with hesperetin 3'-O-glucuronide, represents the major metabolites of hesperetin found in circulation after consumption of hesperidin-rich foods. nih.govresearchgate.net The specific pattern of metabolites formed can vary depending on the expression levels of different UGT and sulfotransferase enzymes in tissues like the small intestine, colon, and liver. nih.govresearchgate.net

Table 1: UGT Isoforms Involved in Hesperetin Glucuronidation

| UGT Isoform | Site of Glucuronidation | Product(s) |

|---|---|---|

| UGT1A1 | 7 and 3' positions | This compound, Hesperetin 3'-O-glucuronide |

| UGT1A3 | 7-position only | This compound |

| UGT1A6 | 7-position only | This compound |

| UGT1A7 | 3'-position mainly | Hesperetin 3'-O-glucuronide |

| UGT1A8 | 7 and 3' positions | This compound, Hesperetin 3'-O-glucuronide |

| UGT1A9 | 7 and 3' positions | This compound, Hesperetin 3'-O-glucuronide |

| UGT1A10 | 7 and 3' positions | This compound, Hesperetin 3'-O-glucuronide |

| UGT2B4 | 7-position only | This compound |

| UGT2B7 | 7 and 3' positions | This compound, Hesperetin 3'-O-glucuronide |

| UGT2B15 | 7 and 3' positions | This compound, Hesperetin 3'-O-glucuronide |

Data sourced from studies on recombinant UGT enzymes. nih.govresearchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Hesperidin |

| Hesperetin |

| Hesperetin 7-O-glucoside |

| Uridine Diphosphate (UDP)-glucuronosyltransferases (UGTs) |

| Hesperetin 3'-O-glucuronide |

| Lactase-phlorizin hydrolase |

| α-rhamnosidase |

| β-glucosidase |

| Rutinose |

| Rhamnose |

| Glucose |

| Glucuronic acid |

| UGT1A1 |

| UGT1A3 |

| UGT1A6 |

| UGT1A7 |

| UGT1A8 |

| UGT1A9 |

| UGT1A10 |

| UGT2B4 |

| UGT2B7 |

Detection of Glucuronidation Activity in Other Tissues

While the intestines and liver are the primary sites, glucuronidation activity has also been detected in other tissues. Notably, human dermal fibroblasts have been shown to metabolize hesperetin into its glucuronide form. nih.govelsevierpure.com This finding is particularly interesting as it suggests a potential for localized metabolism of flavonoids in the skin, which may have implications for their protective effects against environmental stressors like UV radiation. nih.govmdpi.comnih.gov

Pharmacokinetics and Biotransformation Kinetics of Hesperetin 7 O Glucuronide Preclinical Models

Pre-systemic Metabolism and Intestinal Absorption Dynamics

The journey of hesperetin (B1673127) and its metabolites begins in the gastrointestinal tract, where complex processes of metabolism and absorption dictate its eventual bioavailability.

Transport Mechanisms Across Intestinal Epithelium (e.g., passive diffusion, active transport of aglycone)

Following the initial hydrolysis of hesperidin (B1673128) to its aglycone, hesperetin, in the gut, the aglycone traverses the intestinal epithelial cells through a combination of transport mechanisms. Evidence suggests that hesperetin can be absorbed via both passive diffusion and a proton-coupled active transport process. In preclinical models using Caco-2 cell monolayers, which simulate the intestinal barrier, hesperetin aglycone has been shown to permeate to the basolateral side, a process that appears to be consistent with passive diffusion as it is unaffected by various transport inhibitors.

Once inside the enterocytes, hesperetin undergoes extensive metabolism, primarily through glucuronidation and sulfation. One of the major metabolites formed is hesperetin 7-O-glucuronide. The subsequent movement of this conjugate is a critical determinant of its systemic availability.

Efflux of Conjugates by ATP-Binding Cassette (ABC) Transporters

The bioavailability of hesperetin and its conjugates is significantly limited by the action of ATP-binding cassette (ABC) transporters. These transporters are responsible for the efflux of substances from within the cell back into the intestinal lumen, a process that curtails their entry into the systemic circulation.

Several ABC transporters have been implicated in the efflux of hesperetin conjugates. Studies utilizing Caco-2 cell monolayers have demonstrated that this compound and hesperetin 7-O-sulfate are predominantly transported back to the apical (luminal) side of the cells.

Research has specifically highlighted the crucial role of Breast Cancer Resistance Protein (BCRP), also known as ABCG2, in this efflux. Inhibition of BCRP has been shown to significantly reduce the apical efflux of hesperetin conjugates. This compound is considered a high-affinity substrate for BCRP.

Multidrug resistance-associated proteins (MRPs) also contribute to the transport of hesperetin conjugates. Both this compound and hesperetin 3'-O-glucuronide have been shown to interact with MRP2 and MRP3. While they may be low-affinity substrates for MRP2 and MRP3, the basolateral localization of MRP3 suggests a potential role in transporting hesperetin glucuronides from the intestinal cells into the bloodstream. Furthermore, MRP4 has been identified as a key transporter for the efflux of hesperetin sulfates.

The BCRP-mediated transport of this compound is considered a significant limiting step for hesperetin's bioavailability. Inhibition of BCRP leads to a notable decrease in the apical efflux of hesperetin conjugates and a corresponding increase in their transport to the basolateral side, which would lead to increased systemic absorption.

Transport of Hesperetin Metabolites in Caco-2 Cell Monolayers

| Metabolite | Transport Direction | Transport Rate (pmol/min/monolayer) | Primary Efflux Transporter | Effect of BCRP Inhibitor (Ko143) |

|---|---|---|---|---|

| This compound | Predominantly Apical | 14.3 (± 3.7) | BCRP (ABCG2) | 1.9-fold reduction in apical efflux |

| Hesperetin 7-O-sulfate | Predominantly Apical | 2.1 (± 0.8) | BCRP (ABCG2), MRP4 | - |

| Hesperetin aglycone | Basolateral | - | Not applicable (Passive Diffusion) | Unaffected |

Systemic Distribution and Plasma Profile in Animal Models

Following absorption and the partial evasion of efflux mechanisms, hesperetin metabolites enter the systemic circulation and are distributed throughout the body.

This compound as a Major Circulating Metabolite

In preclinical animal models, this compound has been consistently identified as one of the major circulating metabolites after the oral administration of hesperidin or hesperetin. Studies in rats have shown that after ingestion, hesperidin is hydrolyzed to hesperetin and then rapidly conjugated, with hesperetin conjugates being the primary forms found in plasma.

Further investigations have confirmed that both this compound and hesperetin 3'-O-glucuronide are the two most abundant metabolites of hesperetin found in vivo. The predominance of these glucuronidated forms in the plasma underscores the extensive first-pass metabolism that hesperetin undergoes in the intestine and liver.

Pharmacokinetic Parameters of Hesperetin Metabolites in Rats

| Compound Administered | Major Circulating Metabolites | Key Findings |

|---|---|---|

| Hesperetin | This compound, Hesperetin 3'-O-glucuronide, Hesperetin sulfates | A total of 17 metabolites were identified after oral administration. |

| Hesperidin | This compound, Hesperetin 3'-O-glucuronide, and a wide array of other phase I and II metabolites | A total of 52 metabolites were identified, indicating more extensive metabolism compared to hesperetin administration. |

Comparative Plasma Concentrations with other Hesperetin Metabolites (e.g., Hesperetin 3'-O-glucuronide, sulfates)

Following the ingestion of its parent compounds (hesperidin or hesperetin), this compound is one of the primary metabolites found circulating in plasma, alongside other conjugated forms such as Hesperetin 3'-O-glucuronide and various sulfates. researchgate.netrsc.org Preclinical and human pharmacokinetic studies consistently show that these conjugated metabolites, rather than the free aglycone (hesperetin), dominate the plasma profile. researchgate.netnih.gov

In comparative studies, the plasma concentration profiles of this compound and Hesperetin 3'-O-glucuronide, the two predominant glucuronide isomers, are of particular interest. nih.gov After administration of hesperidin-rich extracts in preclinical models, both glucuronides are readily detected in the bloodstream. researchgate.net Studies have shown that while both are major metabolites, their plasma concentrations can differ. For instance, after consumption of an orange extract, the peak plasma concentration (Cmax) of Hesperetin 3'-O-glucuronide has been observed to be higher than that of this compound. researchgate.net The time to reach this peak concentration (Tmax) for these metabolites typically occurs several hours after ingestion, reflecting the time required for gut microbiota to first hydrolyze the parent glycoside hesperidin to hesperetin, which is then absorbed and conjugated. researchgate.net

Hesperetin sulfates, such as hesperetin 3'-O-sulfate and hesperetin 7-O-sulfate, are also significant circulating metabolites. researchgate.netrsc.org The relative abundance of glucuronidated versus sulfated metabolites can vary, but glucuronides are often the major chemical species detected in plasma. nih.gov

Below is an interactive table summarizing typical comparative pharmacokinetic parameters for major hesperetin glucuronide metabolites observed in preclinical studies.

Comparative Plasma Pharmacokinetics of Hesperetin Glucuronides

| Metabolite | Relative Peak Plasma Concentration (Cmax) | Typical Time to Peak (Tmax) |

|---|---|---|

| This compound | Major Metabolite | ~4-7 hours |

| Hesperetin 3'-O-glucuronide | Major Metabolite, often higher Cmax than 7-O-isomer | ~4-7 hours |

Uptake of Conjugates by Organic Anion Transporters (OATs, OATPs) in Liver and Kidney

The systemic distribution and clearance of hydrophilic conjugates like this compound are highly dependent on specialized membrane transporters. Organic Anion Transporters (OATs) and Organic Anion Transporter Polypeptides (OATPs)—superfamilies of solute carriers (SLC)—are crucial for the uptake of these metabolites from the blood into key organs like the liver and kidneys. nih.govnih.govmdpi.com

These transporters are located on the basolateral (blood-facing) membrane of hepatocytes in the liver and proximal tubule cells in the kidney. nih.govaustinpublishinggroup.comwjgnet.com Their function is to mediate the influx of a wide array of organic anions, including glucuronide conjugates of xenobiotics, from the systemic circulation into the cells for subsequent metabolism or excretion. nih.govnih.gov

While direct studies on this compound are limited, research on other flavonoid glucuronides provides a strong mechanistic framework. OAT3 has been shown to be particularly important for the uptake of various glucuronide conjugates into renal cells. nih.gov In the liver, hepatic OATPs, such as OATP1B1 and OATP1B3, are responsible for the uptake of a broad range of substrates, including conjugated metabolites, facilitating their biliary clearance. nih.govnih.govmdpi.com Given its structure as an organic anion, this compound is a predicted substrate for these transporters. This transporter-mediated uptake is a critical step that precedes its elimination from the body via renal or biliary pathways.

Transporters Involved in Hepatic and Renal Uptake of Glucuronide Conjugates

| Transporter Family | Specific Transporter (Example) | Organ | Cellular Location | Function |

|---|---|---|---|---|

| OATPs (SLCO) | OATP1B1, OATP1B3 | Liver | Basolateral Membrane of Hepatocytes | Uptake from blood into liver |

| OATs (SLC22A) | OAT3 | Kidney | Basolateral Membrane of Proximal Tubule Cells | Uptake from blood into kidney cells |

Excretion Pathways of this compound

Once absorbed and conjugated, this compound is efficiently eliminated from the body primarily through renal and biliary excretion. nih.govresearchgate.net

Renal Clearance Mechanisms

Renal excretion is a major route for the elimination of water-soluble flavonoid conjugates. nih.gov The process begins with the uptake of this compound from the blood into the renal proximal tubule cells via the basolateral OATs, as described previously. mdpi.comnih.gov Following cellular uptake, the conjugate is actively secreted across the apical (urine-facing) membrane into the tubular lumen. This efflux step is mediated by ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2) and MRP4. mdpi.com The presence of hesperetin glucuronides in urine has been confirmed in preclinical studies, underscoring the importance of this clearance pathway. researchgate.netresearchgate.net

Biliary Excretion Pathways

Biliary excretion represents another significant pathway for the clearance of glucuronidated metabolites formed in the liver. nih.gov The process starts with the uptake of this compound from the portal or systemic circulation into hepatocytes, a step mediated by basolateral transporters like OATP1B1 and OATP1B3. nih.govwjgnet.com Inside the hepatocyte, the metabolite is then transported across the canalicular (bile-facing) membrane into the bile. This efflux is an active process driven by canalicular ABC transporters, primarily MRP2 and Breast Cancer Resistance Protein (BCRP). nih.gov Once in the bile, the glucuronide is delivered to the small intestine. Here, it can be either eliminated in the feces or undergo deconjugation by gut bacteria, releasing the hesperetin aglycone, which can then be reabsorbed. This process, known as enterohepatic recycling, can prolong the systemic exposure to hesperetin and its metabolites. nih.gov

Biological Activities and Mechanistic Investigations of Hesperetin 7 O Glucuronide in Vitro and Animal Studies

Antioxidant Capacities and Cellular Protection

The antioxidant properties of Hesperetin (B1673127) 7-O-glucuronide have been explored through various assays and models, revealing its capacity to counteract oxidative stress.

Direct assessment of the radical-scavenging ability of Hesperetin 7-O-glucuronide has been conducted, although research often compares its activity to its precursor, hesperetin. In one study, the hydrogen-donating capacity of a mixture of hesperetin 5-O- and 7-O-glucuronides was measured. The findings indicated a notable, though lesser, antioxidant capacity compared to the aglycone hesperetin. rsc.org This suggests that while the glucuronide moiety may influence the direct radical scavenging activity, the metabolite retains its antioxidant potential. Studies on related compounds consistently show that the aglycone form, hesperetin, exhibits higher radical scavenging activity in assays such as the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay compared to its glycoside precursors. mdpi.com

| Compound | TEAC Value (mM) |

|---|---|

| Hesperetin | 1.02 |

| Hesperetin 5-O- and 7-O-glucuronides (Mixture) | 0.76 |

Beyond direct scavenging, this compound demonstrates protective effects at the cellular level. In studies using human skin fibroblasts, hesperetin glucuronides provided significant protection against necrotic cell death induced by UV-A radiation. rsc.org While extensive research has detailed the ability of the aglycone, hesperetin, to activate key protective pathways like the Nrf2/ARE pathway rsc.orgnih.govnih.gov, direct evidence for this compound's role in modulating these specific pathways is still emerging. Nonetheless, the observed cytoprotective effects suggest an interaction with cellular defense mechanisms against oxidative insults. Research has shown that hesperetin metabolites contribute to improved vascular endothelial function, partly by mitigating oxidative stress and inflammation. mdpi.com

The protective effects of this compound against oxidative damage have been demonstrated in preclinical cellular models. A key study investigated its effects on rat aortic endothelial cells subjected to oxidative stress induced by hydrogen peroxide. In this model, this compound was shown to decrease the expression of markers associated with inflammation and cell adhesion that are triggered by oxidative damage. nih.govrsc.org This finding highlights the metabolite's potential to protect vascular endothelial cells from oxidative injury, a critical factor in maintaining vascular health. nih.govrsc.org

Anti-inflammatory Effects and Immunomodulation

This compound exhibits distinct anti-inflammatory properties, particularly within the vascular endothelium, by modulating the expression of key signaling molecules.

Research has specifically identified this compound as an active suppressor of pro-inflammatory mediators in endothelial cells. In a study using rat aortic endothelial cells, treatment with this compound significantly decreased the mRNA expression of Monocyte Chemoattractant Protein-1 (MCP-1) that had been induced by hydrogen peroxide. nih.govrsc.orgrsc.org MCP-1 is a potent chemokine responsible for recruiting monocytes to sites of inflammation, and its suppression points to a significant anti-inflammatory mechanism of this compound at the vascular level. researchgate.net In contrast, another major metabolite, hesperetin-3'-O-glucuronide, had little effect on MCP-1 expression, underscoring the specific activity of the 7-O-glucuronide isomer. nih.govrsc.org

| Cell Model | Inducer | Pro-inflammatory Mediator | Effect of this compound |

|---|---|---|---|

| Rat Aortic Endothelial Cells | Hydrogen Peroxide | MCP-1 mRNA | Decreased Expression |

The process of inflammation in blood vessels involves the expression of adhesion molecules on the surface of endothelial cells, which facilitates the attachment of immune cells. This compound has been shown to interfere with this process. The same study that demonstrated the suppression of MCP-1 also found that this compound decreased the hydrogen peroxide-induced mRNA expression of Intracellular Adhesion Molecule-1 (ICAM-1) in rat aortic endothelial cells. nih.govrsc.org By reducing ICAM-1 levels, this compound can potentially limit the adhesion of leukocytes to the endothelium, a critical step in the inflammatory cascade. While the effects on other adhesion molecules like VCAM and E-selectin have been studied for citrus flavonoids in general, the specific inhibitory action on ICAM-1 expression is a documented effect of this compound. nih.gov

In Vitro Anti-inflammatory Responses in Macrophage Cell Lines

While much of the anti-inflammatory research has centered on endothelial cells, studies involving macrophage cell lines have also been conducted to understand the effects of hesperetin and its derivatives. In experiments using the murine macrophage RAW264.7 cell line, hesperetin, the aglycone of this compound, has been shown to reduce the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) when stimulated with lipopolysaccharide (LPS). nih.gov Hesperetin-7-O-glucoside (Hes-7-G), a related compound, also demonstrated significant anti-inflammatory activity in LPS-stimulated RAW264.7 macrophages by restoring cellular metabolic disorders. nih.gov Although direct studies on this compound in macrophages are less detailed in the provided context, the activity of its parent compounds and related glucosides suggests a potential role in modulating macrophage-mediated inflammation. nih.govnih.gov

Cardiovascular System Modulation

This compound has demonstrated notable effects on the cardiovascular system, particularly in relation to blood pressure regulation and vascular function. nih.govrsc.orgrsc.org

Investigations have provided direct evidence for the hypotensive properties of this compound. rsc.org In studies utilizing anesthetized Spontaneously Hypertensive Rats (SHRs), a common model for human essential hypertension, intravenous administration of this compound led to a decrease in blood pressure. nih.govrsc.orgresearchgate.net This effect was observed to be specific to this particular metabolite, as another major metabolite, hesperetin-3'-O-glucuronide, had little to no effect on blood pressure under the same experimental conditions. nih.govresearchgate.net

| Parameter | Observation | Animal Model | References |

| Blood Pressure | Decrease following intravenous administration | Anesthetized Spontaneously Hypertensive Rats (SHRs) | nih.gov, researchgate.net, rsc.org |

The mechanism behind the hypotensive effect of this compound appears to be linked to its action on the vascular endothelium. nih.govresearchgate.net In ex vivo experiments using aortas isolated from SHRs, this compound enhanced endothelium-dependent vasodilation in response to acetylcholine (B1216132). nih.govrsc.org This indicates that the compound promotes the relaxation of blood vessels, a key factor in lowering blood pressure. jst.go.jp Conversely, it had no effect on endothelium-independent vasodilation induced by sodium nitroprusside, suggesting that its vasodilatory action is specifically mediated by the endothelium and likely involves the nitric oxide pathway. nih.govrsc.orgjst.go.jp The related aglycone, hesperetin, is also suggested to exert its hypotensive effect through nitric oxide-mediated vasodilation. jst.go.jp

| Experimental Condition | Effect of this compound | References |

| Endothelium-dependent vasodilation (in response to acetylcholine) | Enhanced | nih.gov, rsc.org |

| Endothelium-independent vasodilation (in response to sodium nitroprusside) | No effect | nih.gov, rsc.org |

Endothelial dysfunction is a key characteristic of cardiovascular diseases like hypertension. rsc.org this compound has shown the ability to counteract markers of this dysfunction in preclinical models. nih.govrsc.org In studies on rat aortic endothelial cells, the compound decreased the expression of intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) mRNA, which are induced by oxidative stress (e.g., from hydrogen peroxide). nih.govrsc.orgresearchgate.net These molecules are involved in the inflammatory processes that contribute to endothelial dysfunction. nih.gov This anti-inflammatory activity within endothelial cells may be a significant part of the beneficial cardiovascular effects observed with this compound. nih.govrsc.orgrsc.org

Bone Metabolism Regulation

Beyond its cardiovascular effects, this compound has been investigated for its potential role in bone health.

Research has shown that this compound can positively influence bone formation by acting on osteoblasts, the cells responsible for synthesizing bone matrix. nih.govresearchgate.net In primary cultures of rat osteoblasts, exposure to physiological concentrations of this compound did not affect cell proliferation but significantly enhanced their differentiation. nih.govresearchgate.net This was evidenced by a notable increase in alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, starting from day 14 of exposure. nih.govresearchgate.net

Furthermore, the compound was found to upregulate the gene expression of crucial transcription factors and markers involved in osteogenesis. nih.govresearchgate.net

| Gene/Protein | Effect of this compound | Time Point | References |

| Alkaline Phosphatase (ALP) mRNA | Significantly induced | 48 hours | nih.gov, researchgate.net |

| Runx2 mRNA | Significantly induced | 48 hours | nih.gov, researchgate.net |

| Osterix mRNA | Significantly induced | 48 hours | nih.gov, researchgate.net |

| RANKL mRNA | Decreased | Not specified | nih.gov, researchgate.net |

Mechanistically, this compound was shown to enhance the phosphorylation of Smad1/5/8, key components of the bone morphogenetic protein (BMP) signaling pathway, which is critical for osteoblast differentiation. nih.govresearchgate.net These findings suggest that this compound may regulate osteoblast differentiation through the stimulation of Runx2 and Osterix. nih.govresearchgate.net

Induction of Alkaline Phosphatase (ALP) Activity

This compound (Hp7G), a primary circulating metabolite of hesperidin (B1673128), has been shown to enhance the differentiation of osteoblasts, a key process in bone formation. researchgate.netnih.gov A significant indicator of this differentiation is the activity of alkaline phosphatase (ALP), an early marker for osteogenesis. semanticscholar.org In vitro studies using primary rat osteoblasts have demonstrated that Hp7G, at physiological concentrations of 1 µM and 10 µM, does not affect cell proliferation but significantly enhances ALP activity. nih.govacs.org This increase in activity becomes prominent from day 14 of exposure to the compound. researchgate.netnih.gov The stimulatory effect of Hp7G on ALP activity suggests its potential role in promoting the maturation of osteoblasts and the initial stages of bone matrix mineralization. usp.brencyclopedia.pubmdpi.com This effect on ALP is a crucial part of the broader osteogenic activity potentiated by this metabolite. usp.brencyclopedia.pub

Modulation of Gene Expression Related to Osteogenesis (e.g., Runx2, Osterix, RANKL mRNA)

This compound influences bone formation by directly modulating the expression of key genes that regulate osteoblast differentiation and function. researchgate.net Studies on rat calvaria osteoblasts have shown that Hp7G significantly upregulates the mRNA expression of several critical osteogenic markers. usp.brmdpi.com After 48 hours of exposure, Hp7G was found to induce the expression of genes for Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (Runx2), and Osterix (Osx). researchgate.netnih.govacs.org Runx2 is a major transcription factor essential for osteoblast differentiation, and Osterix acts downstream of Runx2 to control the maturation of osteoblasts. researchgate.netmdpi.com

In addition to promoting osteogenic genes, Hp7G also affects genes related to bone resorption. The compound has been observed to decrease the gene expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). researchgate.netnih.govacs.org RANKL is a key cytokine produced by osteoblasts that is essential for the formation and activation of osteoclasts, the cells responsible for bone resorption. semanticscholar.org By downregulating RANKL mRNA, Hp7G may help to shift the balance from bone resorption towards bone formation. usp.brmdpi.com

Table 1: Modulation of Osteogenesis-Related Gene Expression by this compound

| Gene Target | Cell Type | Effect | Source |

|---|---|---|---|

| Alkaline Phosphatase (ALP) | Primary Rat Osteoblasts | Upregulation of mRNA expression | researchgate.netacs.orgusp.br |

| Runt-related transcription factor 2 (Runx2) | Primary Rat Osteoblasts | Upregulation of mRNA expression | researchgate.netacs.orgusp.br |

| Osterix (Osx) | Primary Rat Osteoblasts | Upregulation of mRNA expression | researchgate.netacs.orgusp.br |

Activation of Signaling Pathways (e.g., Smad1/5/8 phosphorylation)

The mechanism behind the osteogenic effects of this compound involves the activation of specific intracellular signaling pathways. researchgate.net Research has shown that Hp7G enhances the phosphorylation of Smad1/5/8 in primary rat osteoblasts within 48 hours of exposure. researchgate.netnih.govacs.org The Smad1/5/8 complex is a key component of the Bone Morphogenetic Protein (BMP) signaling pathway. mdpi.comnih.gov Activation of BMP signaling through Smad phosphorylation is a critical step that leads to the expression of osteogenic transcription factors like Runx2, thereby stimulating osteoblast differentiation. researchgate.netmdpi.com

Notably, the effect of Hp7G appears to be specific to the BMP/Smad pathway, as the phosphorylation of ERK1/2, part of the MAPK signaling pathway, remained unchanged after 48 hours of treatment. researchgate.netnih.govacs.org This targeted activation of the Smad1/5/8 signaling cascade underscores a specific molecular mechanism through which this compound promotes bone formation. usp.brencyclopedia.pubmdpi.com

Influence on Osteoblast/Osteoclast Communication

This compound plays a role in regulating the critical communication between osteoblasts and osteoclasts, which governs bone remodeling. researchgate.netusp.br This interaction is largely mediated by the balance of RANKL and Osteoprotegerin (OPG) produced by osteoblasts. semanticscholar.org By downregulating the gene expression of RANKL, Hp7G directly influences this communication network. researchgate.netacs.orgmdpi.com A reduction in RANKL expression by osteoblasts leads to decreased stimulation of osteoclast precursors, thereby inhibiting osteoclast formation and activity. usp.brmdpi.com This modulation of the RANKL/OPG axis is a key mechanism by which metabolites like Hp7G can influence the osteogenic potential of bone cells and regulate the crosstalk between bone-forming and bone-resorbing cells. researchgate.netusp.br These findings suggest that Hp7G is implicated in the regulation of osteoblast/osteoclast communication, favoring bone-building activities. researchgate.netnih.govacs.org

Other Emerging Biological Activities in Preclinical Contexts

Protection of Pancreatic Cells against Cholesterol Metabolism-Induced Stress

Emerging research has identified a protective role for this compound in pancreatic β-cells under metabolic stress. nih.gov High levels of cholesterol can trigger oxidative stress in pancreatic β-cells, leading to impaired insulin (B600854) synthesis and secretion. nih.gov In vitro studies using the MIN6 pancreatic β-cell line have shown that Hp7G, at physiologically relevant concentrations, can protect these cells from cholesterol-induced damage. nih.govrsc.org

The protective mechanism involves the attenuation of oxidative stress by reducing the levels of lipid peroxides, superoxide (B77818) anions, and hydrogen peroxide. nih.gov This reduction in reactive oxygen species leads to a corresponding decrease in the activity of antioxidant enzymes like superoxide dismutase and glutathione (B108866) peroxidase, which are typically elevated under cholesterol-induced stress. nih.gov Furthermore, Hp7G was found to improve mitochondrial function and insulin secretion while reducing apoptosis in these cells. nih.gov Proteomics analysis revealed that Hp7G treatment altered the expression of 254 proteins, many of which counteracted the changes induced by cholesterol and are involved in crucial cell signaling, metabolism, and inflammation pathways. rsc.org These findings demonstrate that this compound can directly protect pancreatic β-cells from cholesterol-induced stress, thereby helping to preserve their function. nih.govrsc.org

Interaction with Xenobiotic Transporters and Potential Implications for Multidrug Resistance in Cancer Cells (In Vitro)

This compound has been shown to interact with xenobiotic transporters, which has potential implications for multidrug resistance (MDR) in cancer cells. nih.gov MDR is a phenomenon where cancer cells become resistant to a broad range of anticancer drugs, often due to the overexpression of ATP-binding cassette (ABC) transporters that efflux these drugs from the cell. nih.gov

In vitro studies have demonstrated that hesperetin glucuronides can act as inhibitors or substrates for specific ABC transporters, including Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein 3 (MRP3). nih.govnih.gov By competing with other compounds for efflux through these transporters, hesperetin glucuronides could potentially inhibit the removal of anticancer drugs from cancer cells. nih.gov This action suggests a possible role for this compound in suppressing multidrug resistance, thereby enhancing the efficacy of chemotherapy. nih.gov The interplay between flavonoid glucuronides and these efflux transporters is a critical factor in their bioavailability and biological activity. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Alkaline Phosphatase (ALP) |

| Runt-related transcription factor 2 (Runx2) |

| Osterix (Osx) |

| Receptor Activator of Nuclear Factor-κB Ligand (RANKL) |

| Smad1/5/8 |

| ERK1/2 |

| Osteoprotegerin (OPG) |

| Cholesterol |

| Superoxide dismutase |

| Glutathione peroxidase |

| Breast Cancer Resistance Protein (BCRP) |

Neuroprotective Potential and Blood-Brain Barrier Permeability in Animal Models

This compound is a primary circulating metabolite following the ingestion of hesperidin and its aglycone, hesperetin. While direct investigations into the neuroprotective capacity of this specific glucuronide in animal models of neurological disease are not extensively documented, its recognized anti-inflammatory and vasodilatory activities provide a mechanistic basis for its potential neuroprotective effects. Neuroinflammation and impaired cerebral blood flow are key pathological features in a range of neurodegenerative disorders.

Animal studies have demonstrated that this compound possesses significant biological activities that are relevant to neuroprotection. Specifically, research has focused on its influence on vascular endothelial function and inflammation, which are critical factors in maintaining neuronal health.

In spontaneously hypertensive rats (SHRs), intravenous administration of this compound (HPT7G) resulted in a decrease in blood pressure. researchgate.netnih.govcambridge.org This hypotensive effect is linked to its ability to enhance endothelium-dependent vasodilation. researchgate.netnih.govnih.gov The compound was shown to augment the vasodilatory response to acetylcholine in isolated aortas from these rats, an effect not observed with endothelium-independent vasodilators. researchgate.netnih.govnih.gov This suggests that HPT7G improves endothelial function, potentially by increasing the bioavailability of nitric oxide (NO), a key signaling molecule for vasodilation and blood flow regulation. researchgate.netnih.gov Improved endothelial function and vasodilation are crucial for ensuring adequate cerebral blood flow, which is vital for delivering oxygen and nutrients to brain tissue and removing metabolic waste.

Furthermore, this compound has demonstrated direct anti-inflammatory effects in animal-derived cells. In rat aortic endothelial cells, HPT7G was found to decrease the expression of intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) mRNA. researchgate.netnih.gov These molecules are pivotal in the inflammatory cascade, mediating the adhesion and migration of leukocytes to sites of inflammation. By downregulating these inflammatory markers, this compound can potentially mitigate the neuroinflammatory processes that contribute to neuronal damage in neurodegenerative conditions. Another study using a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis found that dietary Hesperetin-7-O-glucoside markedly alleviated the inflammatory status, as indicated by reduced mRNA levels of colonic inflammatory factors like Tnf-α and Il-22. nih.gov

The ability of a compound to exert a direct effect on the central nervous system is contingent upon its capacity to cross the blood-brain barrier (BBB). There is currently limited direct evidence from animal models specifically detailing the BBB permeability of this compound. However, its aglycone, hesperetin, has been reported to have the ability to cross the BBB. researchgate.net Studies on the parent compound, hesperidin, have also suggested that it can ameliorate BBB disruption in animal models of hypoxia through its antioxidant properties. nih.govmdpi.com Given that this compound is a major metabolite found in circulation, its neuroprotective potential would depend on its ability to either cross the BBB itself, or for its beneficial effects on peripheral inflammation and vascular function to indirectly impact brain health.

The table below summarizes key findings from animal and in vitro studies relevant to the potential neuroprotective mechanisms of this compound.

Table 1. Summary of Relevant Biological Activities of this compound in Animal Models

| Study Focus | Animal Model/Cell Line | Key Findings | Relevant Markers |

|---|---|---|---|

| Vasodilation & Blood Pressure | Spontaneously Hypertensive Rats (SHRs) | Decreased blood pressure; Enhanced endothelium-dependent vasodilation. researchgate.netnih.govnih.gov | Acetylcholine, Sodium Nitroprusside |

| Anti-inflammatory Activity | Rat Aortic Endothelial Cells | Decreased mRNA expression of adhesion molecules. researchgate.netnih.gov | ICAM-1, MCP-1 |

| Anti-inflammatory Activity | DSS-induced colitis mice | Alleviated inflammatory status in the colon. nih.gov | Tnf-α, Il-22 |

Analytical Methodologies for Hesperetin 7 O Glucuronide

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating Hesperetin (B1673127) 7-O-glucuronide from complex sample matrices, such as plasma, urine, and tissue extracts, ensuring accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoid metabolites. researchgate.net When coupled with a Diode Array Detector (DAD), it allows for the detection and preliminary identification of compounds based on their ultraviolet-visible (UV-Vis) absorbance spectra. For the analysis of hesperidin (B1673128) and its metabolites, including glucuronides, HPLC-DAD systems provide a robust method for quantification. researchgate.netnih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile. nih.gov

Table 1: Example of HPLC-DAD Parameters for Flavonoid Analysis

| Parameter | Condition |

| Column | C18 (e.g., CAPCELL PAK C18 UG120 S5, 5 μm, 2.0 mm × 150 mm) nih.gov |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid nih.gov |

| Elution | Gradient |

| Detector | Diode Array Detector (DAD) researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). UPLC systems are frequently employed for the analysis of flavonoid glucuronides in complex biological samples. bohrium.comresearchgate.net The separation of Hesperetin 7-O-glucuronide can be performed on reversed-phase columns like a UPLC HSS T3. bohrium.comnih.gov The improved efficiency of UPLC allows for better separation of isomeric compounds and a reduction in solvent consumption.

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with liquid chromatography, it provides a powerful analytical platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying hesperidin metabolites in biological fluids. researchgate.netrsc.org This technique involves the separation of the analyte by LC, followed by ionization, typically using electrospray ionization (ESI), and subsequent mass analysis. researchgate.net In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. rsc.org This process, known as multiple reaction monitoring (MRM), provides high specificity and allows for quantification even at very low concentrations. researchgate.net For instance, a method for hesperetin quantification was validated with a lower limit of quantification of 200 pg/mL in rat plasma. researchgate.netrsc.org

The combination of UPLC with a triple quadrupole mass spectrometer (UPLC-QqQ-MS) offers a highly sensitive and specific platform for the quantitative analysis of flavonoid glycosides. semanticscholar.org The triple quadrupole instrument is particularly well-suited for MRM experiments, which are the gold standard for quantification in complex matrices. semanticscholar.org UPLC-QqQ-MS methods have been developed to determine flavonoid glycosides in various samples. semanticscholar.org The parameters for the mass spectrometer, such as vaporizer and capillary temperatures, gas pressures, and spray voltage, are optimized to achieve the best signal for the target analytes. semanticscholar.org

Table 2: Example of UPLC-MS/MS Parameters for Hesperetin Analysis

| Parameter | Condition |

| Chromatography | UPLC bohrium.com |

| Column | UPLC HSS T3 reversed-phase bohrium.com |

| Ionization Source | Electrospray Ionization (ESI) researchgate.netsemanticscholar.org |

| Mass Spectrometer | Triple Quadrupole (QqQ) semanticscholar.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Linearity Range (Plasma) | 50 to 5000 nM (racemic hesperetin) bohrium.comnih.gov |

| Linearity Range (Urine) | 100 to 10,000 nM (racemic hesperetin) bohrium.comnih.gov |

The identification of this compound is confirmed by analyzing its fragmentation pattern in the mass spectrometer. In negative ion mode, the glucuronide conjugate typically shows a characteristic neutral loss of the glucuronic acid moiety (176 Da). The molecular ion of this compound is sequentially fragmented into the aglycone (hesperetin) and D-glucuronic acid. researchgate.net Further fragmentation of the hesperetin aglycone provides additional structural confirmation. researchgate.net For example, the fragmentation of the deprotonated hesperetin molecule at m/z 301.03 can yield major product ions at m/z 285.05 and m/z 164.03. mdpi.com Analysis of these fragmentation patterns is crucial for distinguishing between different isomers of flavonoid glucuronides. researchgate.net

Spectroscopic Characterization

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. These methods provide critical information on the molecule's electronic properties, atomic connectivity, and three-dimensional structure.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing flavonoids, including this compound. The absorption of UV-Vis radiation by the molecule provides insights into its chromophoric system, which is primarily determined by the benzopyranone core structure. The UV spectra of flavanones like hesperetin typically exhibit two major absorption bands. For the related compound hesperetin-7-O-glucoside, a negative Cotton effect due to a π→π* transition has been observed at its maximum absorption wavelength between 282–285 nm, while a positive Cotton effect from an n→π* transition is seen at lower-energy wavelengths of 325–340 nm. nih.gov This technique is often employed in conjunction with high-performance liquid chromatography (HPLC) as part of a photodiode array (PDA) detector system, allowing for the preliminary identification of the compound in complex mixtures based on its characteristic spectral profile.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to establish the precise connectivity of atoms and the stereochemistry of the molecule.

¹H NMR provides information on the chemical environment of each proton, including its coupling with neighboring protons. For instance, intestinal ¹H NMR-based metabolomics has been used to screen for and identify the metabolism of related compounds like Hesperetin-7-O-glucoside. nih.gov The attachment of the glucuronic acid moiety at the 7-position of the hesperetin aglycone is confirmed by key correlations observed in HMBC spectra. The chemical shifts are crucial for distinguishing between different isomers, such as this compound and Hesperetin 3'-O-glucuronide. rsc.org

Below are representative ¹H NMR spectral data for a related compound, hesperetin 7-O-α-d-glucopyranoside, which illustrates the type of information obtained from such analyses. researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.48 | dd | 12.9, 3.1 |

| H-3a | 3.10 | dd | 17.2, 12.9 |

| H-3b | 2.78 | dd | 17.2, 3.1 |

| H-6 | 6.17 | d | 2.3 |

| H-8 | 6.14 | d | 2.3 |

| H-2' | 6.92 | d | 1.9 |

| H-5' | 6.90 | d | 8.2 |

| H-6' | 6.90 | dd | 8.2, 1.9 |

| OCH₃ | 3.86 | s | - |

| H-1'' | 5.42 | d | 3.7 |

Note: Data is for Hesperetin 7-O-α-d-glucopyranoside and serves as an illustrative example.

Bioanalytical Method Validation Parameters

To ensure the reliability of quantitative data for this compound in biological samples, analytical methods must be rigorously validated. This process establishes the performance characteristics of the method, demonstrating its suitability for its intended purpose. Key validation parameters include the limits of detection and quantification, as well as repeatability and accuracy.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. nih.gov The LOD is the lowest concentration that can be distinguished from the background noise of the analytical instrument, typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve (3.3σ/S). und.edusepscience.com The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy, often calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve (10σ/S). und.edusepscience.com

These values are critical for studies investigating the pharmacokinetics and metabolism of hesperetin, where circulating concentrations of its glucuronidated metabolites may be very low.

The following table presents hypothetical LOD and LOQ values for this compound based on typical performance of LC-MS/MS methods used for flavonoid analysis.

| Parameter | Definition | Typical Value (ng/mL) | Calculation Formula |

| LOD | Lowest analyte concentration reliably distinguished from blank. nih.gov | 0.5 - 2.0 | 3.3 * (Standard Deviation of Response / Slope of Calibration Curve) sepscience.com |

| LOQ | Lowest analyte concentration quantified with acceptable precision and accuracy. nih.gov | 1.5 - 5.0 | 10 * (Standard Deviation of Response / Slope of Calibration Curve) sepscience.com |

Repeatability and Accuracy Assessment

Repeatability (precision) and accuracy are fundamental parameters in bioanalytical method validation.

Accuracy refers to the closeness of the measured concentration to the true value. It is typically expressed as the percentage bias or percent recovery.

Repeatability measures the precision or closeness of agreement between replicate measurements of the same sample. It is assessed under the same operating conditions over a short interval (intra-day precision) and on different days (inter-day precision). Precision is expressed as the relative standard deviation (%RSD).

Validation guidelines, such as those from the U.S. Food and Drug Administration, provide criteria for acceptable accuracy and precision, which are often set at ±15% (±20% at the LOQ) for the bias and ≤15% (≤20% at the LOQ) for the %RSD. nih.gov The assessment is performed using quality control (QC) samples at low, medium, and high concentration levels.

The table below shows representative data for an accuracy and precision assessment for a bioanalytical method.

| Analyte | Nominal Conc. (µg/mL) | Assay Type | Observed Conc. (µg/mL) ± S.D. | Accuracy (% Bias) | Precision (% RSD) |

| This compound | 0.05 (LQC) | Intra-Day | 0.048 ± 0.004 | -4.0 | 8.3 |

| 0.50 (MQC) | Intra-Day | 0.53 ± 0.03 | +6.0 | 5.7 | |

| 5.00 (HQC) | Intra-Day | 4.91 ± 0.21 | -1.8 | 4.3 | |

| 0.05 (LQC) | Inter-Day | 0.054 ± 0.006 | +8.0 | 11.1 | |

| 0.50 (MQC) | Inter-Day | 0.52 ± 0.05 | +4.0 | 9.6 | |

| 5.00 (HQC) | Inter-Day | 4.85 ± 0.35 | -3.0 | 7.2 |

Note: Data is representative and modeled after typical bioanalytical validation results as shown for other flavonoids. researchgate.net

Application of Synthetic Standards for Confirmation and Quantification

The availability of high-purity synthetic reference standards of this compound is indispensable for accurate analytical work. pubcompare.ai These standards serve several critical functions in research and development.

Firstly, they are essential for the confirmation of identity . In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the retention time and mass spectrum of a suspected peak in a biological sample are compared directly with those of the certified synthetic standard. An exact match provides definitive evidence of the compound's presence.

Secondly, synthetic standards are required for accurate quantification . A series of standard solutions with known concentrations are used to generate a calibration curve. The concentration of this compound in an unknown sample is then determined by interpolating its instrumental response against this curve. Without a pure standard, only relative quantification would be possible.

Commercially available synthetic this compound is used as a reference material in metabolomics, pharmacokinetic studies, and other biochemical research to ensure the validity and comparability of results across different laboratories. biosynth.comnih.gov

Structure Activity Relationships Sar and Comparative Bioactivity Studies

Comparison of Hesperetin (B1673127) 7-O-Glucuronide with Aglycone (Hesperetin)

The addition of a glucuronide moiety to the hesperetin backbone at the 7-position modulates its bioactivity. While the aglycone, hesperetin, is often considered the more biologically active form in in vitro studies, its metabolite, hesperetin 7-O-glucuronide, which is a primary circulating form in the body, also demonstrates significant physiological effects.

In terms of antioxidant activity, hesperetin generally exhibits higher radical scavenging activity in vitro compared to its glycosides. rsc.org For instance, in DPPH and ABTS radical scavenging assays, hesperetin showed a greater effect than both hesperidin (B1673128) and hesperidin glucoside. rsc.org However, hesperetin metabolites, including glucuronides, have been shown to possess potent antioxidant and anti-inflammatory properties, in some cases even greater than hesperetin itself when studied under conditions that mimic the in vivo environment. researchgate.net

Regarding anti-inflammatory effects, both hesperetin and this compound have demonstrated the ability to reduce inflammatory markers. Hesperetin has been shown to be highly effective in reducing levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in murine macrophage RAW264.7 cells. rsc.org Similarly, this compound has been found to decrease the expression of intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) mRNA in rat aortic endothelial cells, indicating its anti-inflammatory potential in the vascular system.

Furthermore, both compounds have been implicated in cardiovascular effects. Hesperetin is known for its vasorelaxant properties. researchgate.net Studies have shown that this compound also exerts hypotensive and vasodilatory effects, suggesting that this metabolite contributes to the cardiovascular benefits associated with hesperidin consumption.

Table 1: Comparative Bioactivities of Hesperetin and this compound

| Bioactivity | Hesperetin (Aglycone) | This compound | Reference |

|---|---|---|---|

| Antioxidant Activity (in vitro) | Higher radical scavenging activity compared to its glycosides. | Exhibits significant antioxidant activity, in some ex vivo models higher than hesperetin. | rsc.orgresearchgate.net |

| Anti-inflammatory Activity | Effectively reduces NO, PGE2, TNF-α, and IL-6. | Decreases ICAM-1 and MCP-1 mRNA expression. | rsc.org |

| Cardiovascular Effects | Known vasorelaxant properties. | Demonstrates hypotensive and vasodilatory activities. | researchgate.net |

Differential Activities Based on Conjugation Position (this compound vs. Hesperetin 3'-O-Glucuronide)

The specific position of the glucuronide group on the hesperetin molecule is a critical determinant of its biological function. Research has clearly demonstrated that this compound and hesperetin 3'-O-glucuronide, two of the main metabolites of hesperidin found in plasma, possess distinct bioactivities.

A pivotal study directly comparing these two isomers revealed that this compound is the more active metabolite in terms of cardiovascular effects. Intravenous administration of this compound in spontaneously hypertensive rats resulted in a decrease in blood pressure, whereas hesperetin 3'-O-glucuronide had no significant effect.

Furthermore, in isolated aortic rings from these rats, this compound enhanced endothelium-dependent vasodilation in response to acetylcholine (B1216132). In contrast, hesperetin 3'-O-glucuronide did not produce any significant vasodilatory effect. This suggests that the 7-O-glucuronide isomer plays a key role in improving endothelial function.

The anti-inflammatory activities of these two isomers also differ significantly. This compound was found to decrease hydrogen peroxide-induced mRNA expression of ICAM-1 and MCP-1 in rat aortic endothelial cells. Conversely, hesperetin 3'-O-glucuronide showed little to no effect on the expression of these inflammatory molecules.

Table 2: Comparison of Bioactivities between this compound and Hesperetin 3'-O-Glucuronide

| Bioactivity | This compound | Hesperetin 3'-O-Glucuronide | Reference |

|---|---|---|---|

| Hypotensive Effect | Decreases blood pressure in hypertensive rats. | No significant effect on blood pressure. | |

| Vasodilatory Effect | Enhances endothelium-dependent vasodilation. | No significant vasodilatory effect. | |

| Anti-inflammatory Effect (ICAM-1 & MCP-1 expression) | Significantly decreases mRNA expression. | Little to no effect. |

Comparative Analysis with Parent Glycosides (e.g., Hesperidin, Hesperetin 7-O-Glucoside)

This compound is a metabolite of hesperidin, which is hesperetin 7-O-rutinoside. Another related compound is hesperetin 7-O-glucoside. Comparing the bioactivity of this compound with these parent glycosides provides insight into the metabolic activation of these compounds.

Generally, the aglycone hesperetin shows more potent biological activity in in vitro assays compared to its larger glycoside counterparts, hesperidin and hesperidin glucoside. rsc.org For instance, hesperetin has demonstrated superior antioxidant and anti-inflammatory effects in various in vitro models. rsc.orgsemanticscholar.org

However, the bioavailability of hesperetin from hesperidin is dependent on the hydrolysis of the rutinoside moiety by gut microbiota, a process that can be inefficient. Hesperetin 7-O-glucoside, on the other hand, is more readily absorbed. researchgate.net This difference in bioavailability can lead to hesperetin 7-O-glucoside exhibiting more potent in vivo effects than hesperidin. For example, hesperetin 7-O-glucoside was found to have a better osteoprotective effect in rats compared to hesperidin, which was attributed to its higher plasma availability. nih.gov

As this compound is a major circulating metabolite following the ingestion of these glycosides, its bioactivity is of high physiological relevance. The hypotensive, vasodilatory, and anti-inflammatory effects of this compound are considered to be, at least in part, responsible for the beneficial effects observed after the consumption of hesperidin and its derivatives.

Table 3: General Bioactivity Comparison of Hesperetin Metabolites and Parent Glycosides

| Compound | General In Vitro Bioactivity | In Vivo Bioavailability/Efficacy | Reference |

|---|---|---|---|

| Hesperetin | High | Limited by poor solubility and rapid metabolism. | rsc.org |

| Hesperidin | Lower than hesperetin | Limited by poor absorption and reliance on gut microbiota for hydrolysis. | rsc.orgresearchgate.net |

| Hesperetin 7-O-Glucoside | Lower than hesperetin | Higher than hesperidin, leading to potentially greater in vivo effects. | rsc.orgnih.gov |

| This compound | Physiologically relevant bioactivity | A major circulating and active metabolite. |

Influence of Conjugation on Molecular Interactions and Target Binding

The conjugation of a glucuronic acid molecule to hesperetin significantly alters its physicochemical properties, which in turn influences its interaction with molecular targets. The addition of the bulky and hydrophilic glucuronide group can either enhance or hinder the binding of the molecule to enzymes and receptors, and this effect is highly dependent on the site of conjugation.

The differential activities of this compound and hesperetin 3'-O-glucuronide strongly suggest that the 7-hydroxyl group of hesperetin is a key site for interactions that mediate its vasodilatory and anti-inflammatory effects. When this position is masked by glucuronidation, the resulting molecule retains or in some cases may have its activity modulated in a specific manner, whereas glucuronidation at the 3'-position appears to abolish these particular activities.

Molecular docking studies on related compounds have provided some insights into how glycosylation can affect enzyme binding. For instance, a study on the inhibition of protein tyrosine phosphatase 1B (PTP1B) by hesperetin and its glycosides found that the position of the sugar moiety was crucial for inhibitory activity. While this study did not specifically include this compound, it demonstrated that hesperetin 7-O-glucoside had a different binding affinity and interaction profile with the enzyme compared to the aglycone and other glycosylated forms. mdpi.com This highlights the principle that the location of the sugar conjugate dictates how the molecule fits into the binding pocket of a target protein.

The glucuronide moiety itself, with its carboxyl and hydroxyl groups, can form new hydrogen bonds and electrostatic interactions with amino acid residues in a binding site, which would not be possible for the aglycone. Conversely, the steric hindrance from the bulky glucuronide group might prevent the flavonoid core from accessing a hydrophobic binding pocket that is crucial for the activity of the aglycone. The retention of activity in this compound for certain biological effects suggests that either the interactions of the glucuronide group are favorable for binding, or that the key interactions of the hesperetin core remain accessible despite the conjugation at the 7-position.

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Elucidation of Complete Mechanistic Pathways for Observed Biological Activities

Future research must focus on fully delineating the molecular mechanisms through which Hesperetin (B1673127) 7-O-glucuronide exerts its biological effects. While initial studies have provided valuable insights, a complete picture of the signaling cascades is yet to be established.

Osteogenic Activity: In primary rat osteoblasts, Hesperetin 7-O-glucuronide has been shown to enhance differentiation. researchgate.netacs.orgnih.gov It significantly induces the mRNA expression of key osteogenic markers such as Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (Runx2), and Osterix. researchgate.netacs.orgnih.gov Mechanistically, it enhances the phosphorylation of Smad1/5/8, suggesting an activation of the Bone Morphogenic Protein (BMP) signaling pathway. researchgate.net Concurrently, it decreases the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), a key factor in osteoclast formation, indicating a role in regulating the balance between bone formation and resorption. researchgate.netacs.orgnih.gov Further studies are required to identify the specific receptors it interacts with and to map the downstream effectors beyond the Smad pathway.

Cardiovascular Effects: this compound has demonstrated hypotensive, vasodilatory, and anti-inflammatory activities in spontaneously hypertensive rats (SHRs). nih.gov It enhances endothelium-dependent vasodilation in response to acetylcholine (B1216132), an effect not seen with its isomer, hesperetin-3'-O-glucuronide. nih.govresearchgate.net This suggests a specific structure-activity relationship. The vasodilatory effect is linked to an increase in nitric oxide (NO) synthase adhesion, leading to greater NO availability. researchgate.net In endothelial cells, the compound reduces the expression of adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1), which are crucial in the development of atherosclerosis. nih.govresearchgate.net The complete receptor-ligand interactions and the full downstream signaling pathways responsible for these vascular benefits need to be elucidated.

Anti-inflammatory Activity: In models of intestinal inflammation, this compound has shown potent anti-inflammatory effects. nih.gov In dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice, it alleviates inflammatory status, reduces damage to the colon, and decreases the mRNA levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (Tnf-α) and Interleukin-22 (Il-22). nih.gov The precise molecular targets within inflammatory pathways, such as NF-κB or MAPK signaling, warrant deeper investigation.

Table 1: Summary of Mechanistic Findings for this compound

| Biological Activity | Model System | Key Mechanistic Findings |

|---|---|---|

| Osteogenesis | Primary Rat Osteoblasts | ↑ ALP, Runx2, Osterix mRNA expression; ↑ Phosphorylation of Smad1/5/8; ↓ RANKL gene expression. researchgate.netacs.orgnih.gov |

| Vasodilation | Aortas from Spontaneously Hypertensive Rats (SHRs) | Enhanced endothelium-dependent vasodilation. nih.gov |

| Anti-inflammatory (Vascular) | Rat Aortic Endothelial Cells | ↓ H₂O₂-induced ICAM-1 and MCP-1 mRNA expression. nih.gov |

| Anti-inflammatory (Intestinal) | DSS-induced Colitis Mice | ↓ Colonic mRNA levels of Tnf-α and Il-22. nih.gov |

Investigation of this compound's Role in Inter-Organ Communication

The systemic circulation of this compound after its formation in the gut and liver positions it as a potential signaling molecule in inter-organ communication.

One key area for future research is the gut-bone axis. This compound is produced following the metabolism of dietary hesperidin (B1673128) by the gut microbiota. researchgate.net Its subsequent effects on bone cells, such as promoting osteoblast differentiation and influencing osteoclast signaling via RANKL, suggest it acts as a messenger between the gut and the skeletal system. researchgate.netacs.orgnih.gov Further studies in animal models could explore how modulation of the gut microbiome affects the production of this compound and, consequently, bone health.

Another promising avenue is the gut-liver axis. Long-term intake of hesperetin-7-O-glucoside (a precursor) in mice has been shown to modulate gut microbiota and bile acid metabolism, which can impact liver function. researchgate.net Investigating the direct effects of this compound on hepatic cells and how it mediates signals from the gut to the liver is a critical next step.

Finally, its role in regulating crosstalk between osteoblasts and osteoclasts within the bone microenvironment itself represents a form of local inter-cellular communication that requires more detailed study. researchgate.net

Development of Advanced Preclinical Delivery Systems for Enhanced Efficacy

While this compound is a primary metabolite, its bioavailability and that of its parent compounds can be limited by low water solubility. researchgate.net Developing advanced delivery systems is crucial for enhancing its therapeutic potential in preclinical studies.

One successful approach has been the creation of an inclusion complex with β-cyclodextrin. researchgate.netmdpi.com This formulation, often starting from hesperetin-7-O-glucoside, significantly improves water solubility and has been shown to enhance the bioavailability of hesperetin metabolites in both rats and humans. researchgate.netmdpi.com The complexation protects the molecule and may shift its absorption site from the colon to the small intestine, leading to a more rapid and efficient uptake. researchgate.net

Future research could explore other delivery systems, such as:

Nanoparticle formulations: Encapsulating this compound in nanoparticles could improve its stability, solubility, and target-specific delivery.

Liposomal carriers: Liposomes could facilitate the transport of the compound across cell membranes, potentially increasing its intracellular concentration and efficacy.

Sustained-release formulations: For chronic conditions, developing systems that provide a steady release of this compound over time could improve its therapeutic index in animal models.

Exploration of Synergistic Effects with other Bioactive Compounds in Animal Models

The potential for this compound to act synergistically with other compounds is a promising area for translational research. Flavonoids have been shown to enhance the efficacy and reduce the toxicity of conventional drugs in animal models.